molecular formula C9H10BNO4 B15051643 [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid

[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid

Cat. No.: B15051643
M. Wt: 206.99 g/mol
InChI Key: UJPNPYMLWKLQDS-UHFFFAOYSA-N
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Description

[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is a substituted arylboronic acid characterized by a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a methoxy (-OCH₃) group at the 4-position and a cyanomethoxy (-OCH₂CN) group at the 3-position (Figure 1). Its molecular formula is C₉H₁₀BNO₄, with a molecular weight of 217.03 g/mol . The cyanomethoxy substituent introduces both electron-withdrawing (cyano group) and electron-donating (methoxy group) effects, which may influence its reactivity in cross-coupling reactions and interactions in biological systems.

Properties

Molecular Formula

C9H10BNO4

Molecular Weight

206.99 g/mol

IUPAC Name

[3-(cyanomethoxy)-4-methoxyphenyl]boronic acid

InChI

InChI=1S/C9H10BNO4/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,12-13H,5H2,1H3

InChI Key

UJPNPYMLWKLQDS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OCC#N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid typically involves the borylation of appropriately substituted aromatic precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysis to couple aryl halides with boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: The cyanomethoxy group can be reduced to form primary amines or other reduced products.

    Substitution: The methoxy and cyanomethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the cyanomethoxy group can produce primary amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with various functional groups. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes that can undergo further transformations . This reactivity is exploited in various applications, including catalysis, drug design, and material science.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the phenyl ring critically affect the electronic and steric properties of arylboronic acids. Below is a comparison with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Features
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid 3-OCH₂CN, 4-OCH₃ 217.03 Combines electron-withdrawing (CN) and donating (OCH₃) groups.
(4-Methoxyphenyl)boronic acid 4-OCH₃ 151.97 Simple methoxy substitution; widely used in Suzuki couplings .
[3-Methoxy-4-(methoxycarbonyl)phenyl]boronic acid 3-OCH₃, 4-COOCH₃ 224.02 Methoxycarbonyl group enhances electron-withdrawing effects .
(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid 4-OCH₃, 3-SO₂NHCH₃ 245.06 Sulfamoyl group introduces hydrogen-bonding capability .
[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid 3-OCH₃, 4-CH₂CN 203.03 Cyanomethyl substituent lacks oxygen, altering solubility/reactivity .

Key Observations :

  • Sulfamoyl-substituted analogs (e.g., ) exhibit improved hydrogen-bonding capacity, which may favor biological interactions but reduce catalytic efficiency in Suzuki reactions .
Reactivity in Suzuki-Miyaura Couplings

The target compound’s performance in Suzuki reactions can be contextualized with data from similar boronic acids:

Boronic Acid Aryl Halide Catalyst Yield Reference
This compound Not reported Not reported -
(4-Methoxyphenyl)boronic acid 4-Iodo-N-methylbenzenamide Pd/SS-CNSs 86%
(4-Methoxyphenyl)boronic acid 4-Bromo-7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazole PdCl₂(dppf)−CH₂Cl₂ 74–81%
Phenylboronic acid Diverse aryl bromides Pd/SS-CNSs High

Key Findings :

  • While direct data for the target compound are unavailable, electron-withdrawing groups (e.g., -CN) typically accelerate oxidative addition in Suzuki reactions . However, steric hindrance from the cyanomethoxy group may reduce yields compared to simpler analogs like (4-methoxyphenyl)boronic acid .

Key Insights :

  • The cyanomethoxy group may enhance membrane permeability compared to hydroxylated analogs (e.g., 13c in ) but could reduce binding affinity to targets like tubulin due to steric effects .

Biological Activity

[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is an organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both cyanomethoxy and methoxy groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on recent research findings.

Chemical Structure

The structure of this compound can be depicted as follows:

  • Chemical Formula : C11H12BNO3
  • Molecular Structure :
    • A phenyl ring with a methoxy group at the para position and a cyanomethoxy group at the meta position.
    • The boronic acid functional group enhances its reactivity, making it a valuable building block in organic synthesis.

Synthesis Methods

Various synthetic routes have been developed for this compound, often involving the reaction of boronic acids with appropriate electrophiles. The versatility of boronic acids allows for their incorporation into complex organic molecules, facilitating drug discovery and development.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit promising anticancer properties. Research indicates that compounds similar to this boronic acid can significantly reduce cell viability in cancer cell lines while maintaining the viability of healthy cells.

Case Study:

  • In vitro assays using prostate cancer cell lines (PC-3) revealed that treatment with boronic compounds resulted in decreased cell viability. For instance, compounds similar to this compound reduced cancer cell viability to approximately 33% at a concentration of 5 µM, while healthy cells maintained about 95% viability after treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that boronic acids demonstrate significant activity against various bacterial and fungal strains.

Findings:

  • Compounds related to this compound exhibited inhibition zones ranging from 7 to 13 mm against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that these compounds could serve as potential antimicrobial agents .

Antioxidant Properties

Antioxidant activity is another area where boronic acids show potential. Research indicates that these compounds can enhance antioxidant enzyme activity, which is crucial for protecting cells from oxidative stress.

Research Insights:

  • Studies employing various antioxidant assays (e.g., DPPH, ABTS) demonstrated that boronic compounds could effectively scavenge free radicals, showcasing comparable activity to standard antioxidants like α-Tocopherol .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAntioxidant Activity
This compoundSignificant reduction in cancer cell viabilityEffective against S. aureus and E. coliHigh scavenging capacity
4-Methoxyphenylboronic acidModerateLimitedModerate
[2-(Hydroxymethyl)phenyl]boronic acidLowEffective against fungiLow

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